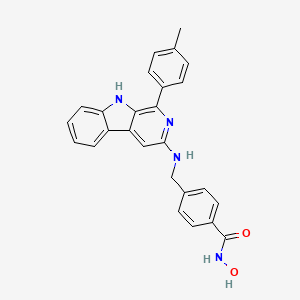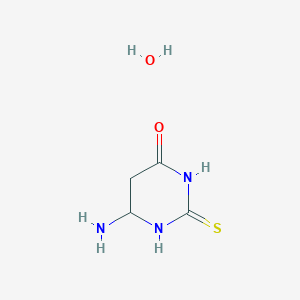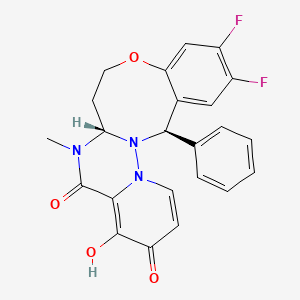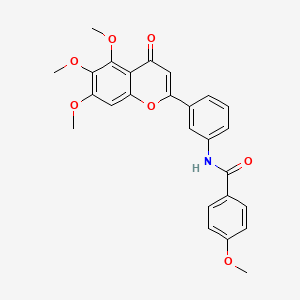
Hoxb7 8 C25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hoxb7 8 C25: is a peptide fragment of the transcription factor homeobox protein B7 (HOXB7). This protein is a member of the homeobox (Hox) gene family, which plays a crucial role in regulating the development and differentiation of cells. HOXB7 is known for its involvement in various cancers, including head and neck squamous cell carcinoma and idiopathic pulmonary fibrosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hoxb7 8 C25 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method uses a resin-bound amino acid as the starting material, and the peptide chain is built step-by-step by adding protected amino acids. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same SPPS technique, with additional purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Hoxb7 8 C25 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Aplicaciones Científicas De Investigación
Chemistry: Hoxb7 8 C25 is used in chemical research to study the properties and behavior of peptides. It serves as a model compound for understanding peptide synthesis, folding, and interactions with other molecules .
Biology: In biological research, this compound is used to investigate the role of HOXB7 in cell development and differentiation. It is also studied for its involvement in various cancers and other diseases .
Medicine: this compound has potential therapeutic applications in medicine. It is being explored as a target for cancer treatment, particularly in head and neck squamous cell carcinoma and idiopathic pulmonary fibrosis .
Industry: In the industrial sector, this compound is used in the production of peptide-based drugs and other biotechnological products. Its synthesis and purification processes are optimized for large-scale production .
Mecanismo De Acción
Hoxb7 8 C25 exerts its effects by binding to specific DNA sequences and regulating the expression of target genes. This regulation is crucial for cell proliferation, differentiation, and survival. The molecular targets and pathways involved include the MAPK/ERK pathway, which is known to play a role in cell growth and differentiation .
Comparación Con Compuestos Similares
HOXA7: Another member of the homeobox gene family, involved in similar developmental processes.
HOXB8: A closely related protein with overlapping functions in cell differentiation and development.
Uniqueness: Hoxb7 8 C25 is unique in its specific role in regulating the expression of genes involved in cancer progression and other diseases. Its ability to modulate the MAPK/ERK pathway distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C75H135N19O20 |
|---|---|
Peso molecular |
1623.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C75H135N19O20/c1-39(2)31-51(90-72(110)55(35-43(9)10)91-70(108)53(33-41(5)6)87-63(101)46-24-20-30-80-46)68(106)85-47(21-14-17-27-76)64(102)88-54(34-42(7)8)71(109)89-52(32-40(3)4)69(107)86-49(23-16-19-29-78)66(104)93-57(38-95)73(111)94-61(44(11)12)74(112)81-37-59(97)82-45(13)62(100)83-50(25-26-58(79)96)67(105)84-48(22-15-18-28-77)65(103)92-56(75(113)114)36-60(98)99/h39-57,61,80,95H,14-38,76-78H2,1-13H3,(H2,79,96)(H,81,112)(H,82,97)(H,83,100)(H,84,105)(H,85,106)(H,86,107)(H,87,101)(H,88,102)(H,89,109)(H,90,110)(H,91,108)(H,92,103)(H,93,104)(H,94,111)(H,98,99)(H,113,114)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |
Clave InChI |
VSSXHLUFYZMXDW-MOHZMAGFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide](/img/structure/B12365651.png)
![2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride](/img/structure/B12365657.png)

![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)


![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B12365699.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)

![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)
